molecular formula C5H8O2<br>OHC(CH2)3CHO<br>C5H8O2<br>HCO(CH2)3CHO<br>C5H8O2 B144438 Glutaraldehyde CAS No. 111-30-8

Glutaraldehyde

Cat. No. B144438
CAS RN: 111-30-8
M. Wt: 100.12 g/mol
InChI Key: SXRSQZLOMIGNAQ-UHFFFAOYSA-N
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Patent
US04054232

Procedure details

It is apparent that simply heating 100% Polymer H at 60° to 95° C for more than 1 hour is not enough to achieve insolubility in 100% benzyl alcohol, but other tests with 4% benzyl alcohol showed that Polymer H crosslinked by heating was not soluble and could be used successfully for making a weak pod seal. Reaction with formaldehyde causes crosslinking and the product is insoluble but swells in 100% benzyl alcohol. Glyoxal and glutaraldehyde give tightly crosslinked products that are insoluble and swell very little in 100% benzyl alcohol. At the low concentration of benzyl alcohol in a photographic developer, these crosslinked compositions formed by heating, or those containing the hardeners and crosslinkers formaldehyde, glyoxal, ethylene diamine, and glutaraldehyde are acceptably resistant to solution.
[Compound]
Name
Polymer H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Polymer H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C=[O:2].[CH2:3]([OH:10])[C:4]1C=C[CH:7]=[CH:6][CH:5]=1>>[CH:4]([CH:3]=[O:10])=[O:2].[CH:7](=[O:2])[CH2:6][CH2:5][CH2:4][CH:3]=[O:10]

Inputs

Step One
Name
Polymer H
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Polymer H
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
CUSTOM
Type
CUSTOM
Details
seal

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=O
Name
Type
product
Smiles
C(CCCC=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.